Home > Products > Screening Compounds P45469 > N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide -

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide

Catalog Number: EVT-5635703
CAS Number:
Molecular Formula: C18H15IN2O4
Molecular Weight: 450.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Medroxalol

  • Compound Description: Medroxalol (5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-hydroxybenzamide) is a beta-adrenergic blocking agent with antihypertensive properties. Research suggests its antihypertensive activity might stem from factors beyond its alpha- and beta-adrenergic blocking capabilities. []
  • Relevance: Medroxalol shares a core structure with N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide, specifically the presence of the 1,3-benzodioxol-5-yl moiety. This structural similarity suggests a potential relationship in their pharmacological activities, although this requires further investigation. []

5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-methoxybenzamide

  • Compound Description: This compound is a phenolic O-methyl analogue of Medroxalol. It demonstrates enhanced beta-adrenergic blocking activity compared to Medroxalol, suggesting that the free phenolic hydroxy group in Medroxalol might be responsible for its beta-adrenergic antagonistic properties. []
  • Relevance: This analogue, like N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide, also contains the 1,3-benzodioxol-5-yl group. Additionally, both compounds feature an amide group, though their positions and substitutions differ. []
  • Compound Description: This compound is an analogue of Medroxalol where the aralkylamine side chain has been replaced by a fragment of a known alpha-adrenergic receptor blocker. It presents a unique pharmacological profile that may hold therapeutic potential. []
  • Relevance: Although structurally more distant from N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide than the previous examples, it highlights how modifications to the aralkylamine side chain of Medroxalol, also present in the target compound, can significantly alter the pharmacological profile. This suggests that similar modifications to the target compound could be explored for potential therapeutic applications. []

4-[(2R,4R)-4-({[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid (ABBV-2222/GLPG2222)

  • Compound Description: ABBV-2222/GLPG2222 is a potent and orally bioavailable cystic fibrosis transmembrane conductance regulator (CFTR) corrector currently under clinical investigation. It shows significant improvements over existing CFTR correctors in terms of potency, efficacy, and drug-drug interactions. []
  • Relevance: Both ABBV-2222/GLPG2222 and N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide share the 2,2-difluoro-1,3-benzodioxol-5-yl substructure. This shared feature suggests potential similarities in their binding affinities or interactions with biological targets, although their specific mechanisms of action might differ. []

3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid (VX-809, Lumacaftor)

  • Relevance: Like ABBV-2222/GLPG2222 and the target compound, VX-809 incorporates the 2,2-difluorobenzo[d][1,3]dioxol-5-yl moiety. The presence of this common structural element suggests that this chemical group may play a significant role in the interaction with the CFTR protein. []

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide (VX-661, Tezacaftor)

  • Compound Description: VX-661, known as Tezacaftor, is another CFTR corrector used in combination therapies for cystic fibrosis. It demonstrates limitations in its potency and efficacy compared to ABBV-2222/GLPG2222. []
  • Relevance: Similar to the previous two compounds, VX-661 also contains the 2,2-difluoro-1,3-benzodioxol-5-yl substructure. This highlights the significance of this structural motif in CFTR correctors and potentially in N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide's biological activity. []

Properties

Product Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide

Molecular Formula

C18H15IN2O4

Molecular Weight

450.2 g/mol

InChI

InChI=1S/C18H15IN2O4/c1-20-18(23)14(21-17(22)12-4-2-3-5-13(12)19)8-11-6-7-15-16(9-11)25-10-24-15/h2-9H,10H2,1H3,(H,20,23)(H,21,22)/b14-8+

InChI Key

YUOINRZEHLBTGQ-RIYZIHGNSA-N

SMILES

CNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3I

Canonical SMILES

CNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3I

Isomeric SMILES

CNC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.